香豆素-SAHA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

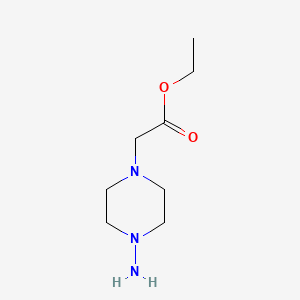

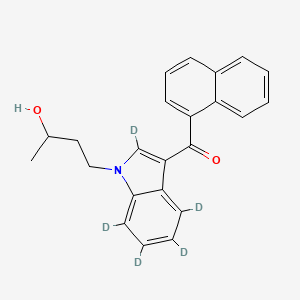

Coumarin-Suberoylanilide Hydroxamic Acid, commonly referred to as coumarin-SAHA, is a derivative of Suberoylanilide Hydroxamic Acid. It is a fluorescent probe designed for the study of histone deacetylase inhibitors. Coumarin-SAHA is particularly notable for its ability to bind to histone deacetylase enzymes, making it a valuable tool in biochemical research .

科学研究应用

香豆素-SAHA 具有广泛的科学研究应用:

化学: 用作荧光探针来研究酶-抑制剂相互作用。

生物学: 有助于理解组蛋白脱乙酰酶在基因调控中的作用。

医学: 由于其抑制组蛋白脱乙酰酶的能力(组蛋白脱乙酰酶在癌细胞增殖中起作用),因此在癌症研究中具有潜在的应用。

工业: 用于药物发现的高通量筛选测定 .

未来方向

: Singh RK, Mandal T, Balasubramanian N, Cook G. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors. Anal Biochem. 2010 Sep 22;408(2):309-15. DOI: 10.1016/j.ab.2010.08.040. : Cloning, Expression and Purification of Recombinant Human HDAC8. NIH-PA Author Manuscript. Available at Studocu. : Vibronic coupling and hydration were taken into account when describing the absorption of coumarin C343 (both neutral and anionic forms) in an aqueous media. Available at Springer.

准备方法

合成路线和反应条件

香豆素-SAHA 的合成涉及通过用 7-氨基-4-甲基香豆素取代苯胺“帽”基团来修饰亚油酰苯胺羟肟酸。这种修饰是通过一系列化学反应实现的,包括缩合和偶联反应。 反应条件通常涉及使用二甲基亚砜等有机溶剂和催化剂来促进偶联过程 .

工业生产方法

虽然this compound 的具体工业生产方法没有得到广泛的记录,但一般方法涉及使用自动化反应器和大规模合成,并采取严格的质量控制措施,以确保高纯度和一致性。 该化合物通常在低温下储存以保持其稳定性 .

化学反应分析

反应类型

香豆素-SAHA 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以氧化形成不同的衍生物。

还原: 还原反应可以修饰羟肟酸基团,从而改变化合物的性质。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

主要产物

作用机制

香豆素-SAHA 通过与组蛋白脱乙酰酶的催化位点结合来发挥作用。这种结合阻止了底物进入酶,从而抑制了酶的活性。 组蛋白脱乙酰酶的抑制导致乙酰化组蛋白的积累,这会影响基因表达并诱导癌细胞的细胞周期阻滞和凋亡 .

相似化合物的比较

类似化合物

亚油酰苯胺羟肟酸 (SAHA): 香豆素-SAHA 的母体化合物,用作组蛋白脱乙酰酶抑制剂。

曲古霉素 A: 另一种具有不同化学结构的组蛋白脱乙酰酶抑制剂。

独特性

This compound 因其荧光性质而独一无二,这使得能够实时监测酶-抑制剂相互作用。 这使其成为高通量筛选和详细生化研究的宝贵工具 .

属性

IUPAC Name |

N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRCADVJNRJJAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693947 |

Source

|

| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260635-77-5 |

Source

|

| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Coumarin-SAHA interact with Histone Deacetylases (HDACs) and what are the downstream effects of this interaction?

A1: Coumarin-SAHA (c-SAHA) acts as a competitive inhibitor of HDACs. While the exact mechanism isn't detailed in the provided abstracts, it's likely that c-SAHA, similar to SAHA, binds within the active site of HDACs, preventing the removal of acetyl groups from histone proteins. [] This inhibition of HDAC activity can lead to increased histone acetylation, influencing gene expression and downstream cellular processes. []

Q2: How can Coumarin-SAHA be used to determine the binding affinities and off-rates of other HDAC inhibitors?

A2: Coumarin-SAHA exhibits fluorescence properties with excitation at 325 nm and emission at 400 nm. [] When c-SAHA binds to HDAC, its fluorescence intensity changes. By introducing other HDAC inhibitors to this complex, researchers can observe competitive binding. The decrease in c-SAHA fluorescence intensity allows for the calculation of the binding affinity (Kd) and dissociation off-rates (koff) of the competing HDAC inhibitors. This method is particularly advantageous as it doesn't rely on polarization accessories or energy transfer from the enzyme to the probe. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)